molecular formula C24H24O6 B4616294 Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate

Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate

Cat. No.: B4616294
M. Wt: 408.4 g/mol
InChI Key: LUGRPEQCLZKOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of anhydrous ethanol and a strong acid catalyst, such as sulfuric acid, is common to drive the esterification process to completion .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenacyloxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: In biological research, ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent .

Industry: The compound is used in the fragrance industry due to its pleasant odor. It is also employed in the synthesis of dyes and pigments, where its chromen-3-yl group plays a crucial role in color properties .

Mechanism of Action

The mechanism of action of ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate involves its interaction with various molecular targets. The chromen-3-yl group can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate stands out due to its phenacyloxy group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and potential pharmacological activities compared to its analogs .

Properties

IUPAC Name

ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-4-28-22(26)13-11-19-15(2)18-10-12-21(16(3)23(18)30-24(19)27)29-14-20(25)17-8-6-5-7-9-17/h5-10,12H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGRPEQCLZKOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=CC=C3)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate
Reactant of Route 3
Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.